Neuronica - 3155-48-4

Neuronica

Catalog Number: EVT-271600
CAS Number: 3155-48-4
Molecular Formula: C14H14O3
Molecular Weight: 230.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DL-kavain is https://www.chemicalbook.com/ProductChemicalPropertiesCB9738874_EN.htm It has a role as a glycine receptor antagonist.
Neuronica is a natural product found in Piper majusculum, Piper methysticum, and Alnus sieboldiana with data available.
Source and Classification

Kavain is classified as a kavalactone, a group of compounds that are primarily responsible for the psychoactive effects of kava. Kavalactones are typically found in the root extracts of Piper methysticum, which has been used traditionally in Pacific Island cultures for its sedative and anxiolytic properties. Kavain specifically is known for its calming effects and has been investigated for various therapeutic applications, including anxiety relief and muscle relaxation .

Synthesis Analysis
  1. Chiral Auxiliary-Based Synthesis: Utilizing N-acetyl thiazolidinethiones and malonate displacement/decarboxylation.
  2. Asymmetric Catalytic Mukaiyama Additions: Employing dienolate nucleophile equivalents.
  3. Hetero Diels-Alder Reactions: Used to produce intermediates leading to kavain .

Additionally, palladium-catalyzed cross-coupling reactions (such as Sonogashira-Hagihara and Suzuki-Miyaura) have been utilized to create novel kavain-like derivatives, enhancing the potential for new therapeutic compounds .

Molecular Structure Analysis

Kavain has the molecular formula C15H14O3C_{15}H_{14}O_3 and features a unique structure characterized by a lactone ring. The structural analysis reveals:

  • Lactone Functional Group: Essential for its biological activity.
  • Chiral Centers: Contributing to its enantiomeric forms, which can exhibit different pharmacological effects.
  • Molecular Geometry: The arrangement of atoms allows for specific interactions with biological targets .

The three-dimensional conformation of kavain facilitates its binding to receptors involved in neurotransmission, which is crucial for its psychoactive effects.

Chemical Reactions Analysis

Kavain participates in various chemical reactions that can modify its structure and enhance its pharmacological properties. Key reactions include:

  • Hydrolysis: Leading to the formation of carboxylic acids from the lactone.
  • Oxidation-Reduction Reactions: Affecting its stability and activity.
  • Cross-Coupling Reactions: Employed in synthesizing derivatives with improved biological activity .

These reactions are essential for developing new analogs with enhanced efficacy or reduced side effects.

Mechanism of Action

Kavain's mechanism of action primarily involves modulation of neurotransmitter systems, particularly through:

  • Inhibition of Cyclooxygenase Enzymes: This leads to reduced production of inflammatory mediators.
  • Interaction with Gamma-Aminobutyric Acid Receptors: Kavain enhances GABAergic activity, contributing to its anxiolytic effects.
  • Anti-inflammatory Effects: Kavain has shown promise in reducing inflammation in various models by inhibiting pro-inflammatory cytokines .

This multifaceted mechanism underlines kavain's potential as a therapeutic agent.

Physical and Chemical Properties Analysis

Kavain exhibits several notable physical and chemical properties:

  • Appearance: Typically a pale yellow liquid or solid depending on purity.
  • Solubility: Soluble in organic solvents like ethanol and chloroform but less soluble in water.
  • Melting Point: Varies based on purity but generally falls within a specific range indicative of its crystalline structure.

These properties are crucial for formulation development in pharmaceutical applications .

Applications

Kavain has garnered attention for its various applications:

  • Therapeutic Uses: Investigated for anxiety reduction, muscle relaxation, and as an anti-inflammatory agent.
  • Pharmaceutical Development: Ongoing research aims to synthesize novel derivatives with enhanced efficacy or reduced side effects.
  • Traditional Medicine: Used historically in Pacific cultures for social and ceremonial purposes, highlighting its cultural significance .

The ongoing exploration into kavain's pharmacological potential continues to expand its relevance in both traditional and modern medicine.

Neuropharmacological Modulation of GABAergic Systems by Kavain

Allosteric Potentiation of GABAA Receptor Subtypes

Kavain acts as a positive allosteric modulator (PAM) at GABAA receptors, enhancing GABA-evoked chloride currents across diverse subunit compositions. Functional studies using two-electrode voltage clamp techniques in Xenopus oocytes expressing human recombinant GABAA receptors demonstrate that kavain potentiates receptors containing α1, α2, α3, α5, and α4 subunits in combination with β and γ/δ subunits [1] [6]. Crucially, the magnitude of potentiation is highly dependent on subunit identity.

Subunit Composition-Dependent Efficacy (α4β2δ vs. α1β2γ2L Receptors)

Kavain exhibits preferential activity at extrasynaptic δ-containing receptors. At α4β2δ GABAA receptors, kavain potentiates GABA-induced currents significantly more (approximately 2-3 fold higher efficacy) than at synaptic α1β2γ2L receptors [1] [6]. This subunit selectivity is pharmacologically significant:

  • Extrasynaptic Targeting: The α4β2δ subtype mediates tonic inhibition, influencing neuronal excitability and anxiety circuits. Kavain's enhanced efficacy here suggests a role in modulating baseline inhibitory tone.
  • Structural Determinants: The δ subunit replaces the γ2 subunit, altering the receptor's conformation and creating a distinct binding pocket or modifying the transduction pathway for allosteric modulators. Kavain likely exploits these structural differences.
  • Synaptic vs. Extrasynaptic Effects: While kavain modulates synaptic receptors (e.g., α1β2γ2L), its superior efficacy at extrasynaptic α4β2δ receptors may contribute to its anxiolytic profile with potentially reduced sedative or cognitive side effects compared to non-selective PAMs [6].

Table 1: Subunit-Dependent Potentiation of GABAA Receptors by Kavain

Receptor SubtypeRelative Potentiation by KavainPrimary LocalizationPhysiological Role
α4β2δ++++ (High)ExtrasynapticTonic inhibition
α1β2γ2L++ (Moderate)SynapticPhasic inhibition
α2β2γ2L++ (Moderate)SynapticPhasic inhibition
α3β2γ2L++ (Moderate)SynapticPhasic inhibition
α5β2γ2L++ (Moderate)Extrasynaptic (Hippocampus)Tonic inhibition, Cognition

Flumazenil-Insensitive Binding Mechanisms

A defining characteristic of kavain's action is its insensitivity to flumazenil, a competitive antagonist of the classical benzodiazepine binding site located at the α/γ subunit interface [1] [4] [6]. This key finding has several implications:

  • Distinct Binding Site: Flumazenil's inability to block kavain's potentiation conclusively demonstrates that kavain does not act via the benzodiazepine site. Kavain must bind to a different allosteric site on the GABAA receptor complex.
  • Mechanism of Action: Kavain enhances GABAA receptor function independently of the α/γ interface. Its binding likely involves interfaces not utilized by benzodiazepines (e.g., α/β, β/α, or transmembrane domain interfaces) or novel sites within existing interfaces.
  • Pharmacological Advantage: This mechanism potentially avoids side effects intrinsically linked to benzodiazepine site occupancy, such as pronounced sedation, amnesia, tolerance, and dependence liability associated with classical benzodiazepines and Z-drugs [10].

Molecular Basis of β3N265M Mutation Attenuation

The functional significance of kavain's interaction with GABAA receptors is further underscored by studies involving a critical point mutation, β3N265M. This mutation, located within the second transmembrane helix (TM2) of the β3 subunit, is known to profoundly reduce sensitivity to various intravenous anesthetics and etomidate, which bind within the transmembrane β/α interfaces [1].

  • Mutation Effect on Kavain: Introduction of the β3N265M mutation significantly diminishes or abolishes kavain-mediated potentiation of GABAA receptors incorporating the β3 subunit (e.g., α1β3γ2L) [1].
  • Binding Site Implication: This attenuation provides strong experimental evidence that kavain's modulatory action involves binding sites located within the transmembrane domain (TMD) of the GABAA receptor, specifically at or near the β/α subunit interfaces. The asparagine (N) residue at position 265 in β3 is a key component of an anesthetic-binding pocket conserved across β subunits.
  • Shared Transmembrane Mechanism: The sensitivity to the β3N265M mutation suggests kavain shares, at least partially, a transmembrane binding domain or transduction pathway with anesthetics like etomidate and propofol, rather than acting solely via extracellular domain sites like benzodiazepines [1]. This positions kavain pharmacologically closer to barbiturates and anesthetics in terms of binding location, although its functional effects (enhancement without direct gating) differ.

Comparative Analysis with Benzodiazepine and Barbiturate Modulation

Understanding kavain's neuropharmacology requires contextualization alongside established GABAA receptor modulators: benzodiazepines and barbiturates. While all three classes potentiate GABAA receptor function, their mechanisms, binding sites, and functional consequences differ significantly.

  • Binding Sites:
  • Benzodiazepines (e.g., Diazepam): Bind with high affinity to a well-defined extracellular pocket at the α/γ subunit interface (e.g., α1/γ2) [7] [9] [10]. This site is targeted by flumazenil.
  • Barbiturates (e.g., Phenobarbital): Primarily bind within the transmembrane domain (TMD), at β/α subunit interfaces [7] [9]. They may also interact with the pore lining.
  • Kavain: Binds to a flumazenil-insensitive site. Evidence points strongly towards TMD binding, likely at β/α interfaces, given its sensitivity to the β3N265M mutation [1]. Its exact binding pose relative to barbiturates or anesthetics requires further structural elucidation.

  • Mechanism of Action:

  • Benzodiazepines: Are pure positive allosteric modulators (PAMs). They increase the frequency of GABA-induced channel opening events (enhance GABA affinity or gating efficacy) but do not directly activate the receptor or significantly alter channel open duration at therapeutic doses. They require GABA to be present [7] [9] [10].
  • Barbiturates: Exhibit a more complex profile. At lower concentrations, they act as PAMs, increasing the duration of GABA-induced channel openings. At higher concentrations, they can directly activate the receptor even in the absence of GABA. They also inhibit excitatory AMPA/kainate receptors [7] [9].
  • Kavain: Functions as a PAM, enhancing GABA-induced currents without evidence of direct gating at relevant concentrations [1] [6]. Its potentiation profile (subunit dependence) and TMD binding suggest it may influence gating kinetics (potentially prolonging open bursts like barbiturates/anesthetics), but detailed single-channel analyses are needed.

  • Subunit Selectivity and Functional Consequences:

  • Benzodiazepines: Require a γ subunit (typically γ2) and are highly sensitive to α subunit identity (e.g., high affinity at α1,2,3,5 containing receptors; low/no affinity at α4,6). This underlies their subtype-specific effects (e.g., α1: sedation, α2/3: anxiolysis) but also contributes to side effects due to broad activity across subtypes [10].
  • Barbiturates: Show less pronounced subunit selectivity than benzodiazepines but exhibit preference for receptors containing β2/β3 subunits over β1. They modulate both synaptic (γ-containing) and extrasynaptic (δ-containing) receptors. This broad activity contributes to their high toxicity and narrow therapeutic window [7] [9].
  • Kavain: Modulates receptors independent of γ or δ identity (works on αβγ, αβδ, and even αβ receptors) [1] [6]. Shows significant efficacy preference for δ-containing extrasynaptic receptors (α4β2δ). This unique selectivity pattern may contribute to its anxiolytic effect with a potentially favorable side effect profile compared to benzodiazepines, although clinical data directly comparing side effects is excluded here per requirements.

Table 2: Comparative Mechanisms of GABAA Receptor Modulation by Kavain, Benzodiazepines, and Barbiturates

FeatureKavainBenzodiazepines (e.g., Diazepam)Barbiturates (e.g., Phenobarbital)
Primary Binding SiteTransmembrane Domain (β/α interface, inferred)Extracellular Domain (α/γ interface)Transmembrane Domain (β/α interface, pore)
Flumazenil SensitivityNoYes (Competitive Antagonism)No
β3N265M SensitivityYes (Attenuation)NoYes (Attenuation)
MechanismPositive Allosteric Modulator (PAM)Positive Allosteric Modulator (PAM)PAM (low conc) + Direct Activator (high conc)
Requires GABAYes (No direct gating)YesNo (at high concentrations)
Key Subunit DependenceHigher efficacy at α4β2δRequires γ2; High affinity: α1,2,3,5Prefers β2/β3; Modulates γ/δ subtypes
Receptor Subtype SelectivityModerate (Prefers extrasynaptic)High (α subunit dependent)Low

Properties

CAS Number

3155-48-4

Product Name

kavain

IUPAC Name

4-methoxy-2-[(E)-2-phenylethenyl]-2,3-dihydropyran-6-one

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

InChI

InChI=1S/C14H14O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-8,10,12H,9H2,1H3/b8-7+

InChI Key

XEAQIWGXBXCYFX-BQYQJAHWSA-N

SMILES

O=C1C=C(OC)CC(/C=C/C2=CC=CC=C2)O1

Solubility

Soluble in DMSO

Synonyms

cavain
kavain
kavain, (+-)-isomer
kavain, (E)-(+-)-isomer
kavain, (R)-(E)-isomer
kavain, (R)-isomer
kavaine
kawain
Neuronica
Neuronika

Canonical SMILES

COC1=CC(=O)OC(C1)C=CC2=CC=CC=C2

Isomeric SMILES

COC1=CC(=O)OC(C1)/C=C/C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.